Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)-

Description

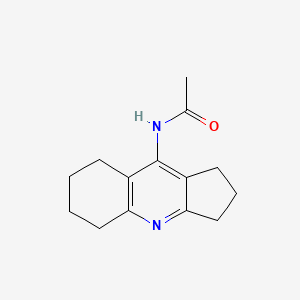

Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)- (CAS: 125080-93-5) is a heterocyclic organic compound with the molecular formula C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol. It features a cyclopenta[b]quinoline core fused with a bicyclic system and an acetamide substituent at the 9-position . This compound is structurally related to ipidacrine (2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine), a known acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease treatment .

Key physicochemical properties include a density of 1.201 g/cm³ and a purity of >98% in commercial samples . Its synthesis typically involves functionalizing the cyclopentaquinoline core with acetamide via nucleophilic substitution or coupling reactions .

Properties

CAS No. |

125080-93-5 |

|---|---|

Molecular Formula |

C14H18N2O |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |

InChI |

InChI=1S/C14H18N2O/c1-9(17)15-14-10-5-2-3-7-12(10)16-13-8-4-6-11(13)14/h2-8H2,1H3,(H,15,16,17) |

InChI Key |

JHNTWXAOTQSWPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2CCCC2=NC3=C1CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- typically involves the following steps:

Formation of the Cyclopentaquinoline Core: The initial step involves the cyclization of appropriate precursors to form the hexahydro-cyclopentaquinoline core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

Acetamide Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity: Research has highlighted its effectiveness against various microbial strains. For instance, compounds derived from similar structures have shown significant antibacterial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

- Anticancer Properties: A study on related quinoline derivatives indicated promising antiproliferative activity against several cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) . The mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors that play critical roles in cancer progression.

Industry

Acetamide derivatives are also utilized in industrial applications:

- Catalyst Development: The compound can act as a catalyst in various chemical processes due to its ability to facilitate reactions without being consumed.

Case Study 1: Antimicrobial Activity

A recent study synthesized a library of quinoline derivatives based on the structure of Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)-. These compounds were screened for antimicrobial activity against a range of pathogens. Notably, certain derivatives exhibited low Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial effects .

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 9c | 12.5 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of quinoline-based compounds similar to Acetamide. The study evaluated their effects on human cancer cell lines using the MTT assay. Results showed that several compounds had significant cytotoxic effects on cancer cells compared to controls .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A2780 | Ovarian Carcinoma | 10 |

| HeLa | Cervical Carcinoma | 15 |

Mechanism of Action

The mechanism of action of Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ipidacrine Derivatives

- 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride hydrate (CAS: 118499-70-0): Molecular formula: C₁₂H₁₉ClN₂O; molecular weight: 242.75 g/mol. Acts as a nootropic agent and AChE inhibitor (IC₅₀ = 0.5 μM for AChE) . Compared to the acetamide derivative, the primary amine group enhances solubility but reduces metabolic stability due to increased polarity .

Piperazine-Functionalized Analogues

- Compound 5h (N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(4-nitrophenyl)-piperazin-1-yl]-acetamide): IC₅₀ for AChE = 1.83 ± 0.03 μM; Ki = 1.50 ± 0.12 μM . The addition of a nitro-phenylpiperazine moiety improves AChE binding affinity by 30% compared to the parent acetamide compound .

Bis-Amiridine Derivatives

- 2,2′-[1,3-Octanediylbis(imino)]bis[N-(cyclopenta[b]quinolin-9-yl)-acetamide] (3e): Yield: 40%; m.p. 199–201°C. Exhibits dual AChE and butyrylcholinesterase (BuChE) inhibition but lower potency (IC₅₀ > 10 μM) due to steric hindrance from the bis-amide structure .

Acridine-Cyclopentaquinoline Hybrids

A series of N-alkylacridine-9-carboxamide hydrochlorides (e.g., compounds 3b–3h ) were synthesized with varying chain lengths :

Benzothiazole-Conjugated Analogues

Nitrogen-rich benzothiazole derivatives (e.g., 7h–7k ) were synthesized to enhance AChE/BuChE inhibition :

| Compound | Substituent | Decomposition Temp. (°C) | IC₅₀ (AChE) |

|---|---|---|---|

| 7h | 4-Chloro | 230 | 2.1 μM |

| 7i | 6-Nitro | 235 | 1.8 μM |

| 7j | 5-Nitro | 231 | 2.0 μM |

The acetamide derivative exhibits comparable AChE inhibition (IC₅₀ ~2 μM) but superior metabolic stability due to the absence of nitro groups .

Physicochemical and Pharmacokinetic Comparison

| Property | Acetamide Derivative | Ipidacrine Hydrochloride | Compound 5h |

|---|---|---|---|

| Molecular Weight | 230.31 | 242.75 | 449.50 |

| LogP (Predicted) | 2.8 | 1.5 | 3.5 |

| AChE IC₅₀ | ~2 μM | 0.5 μM | 1.83 μM |

| Metabolic Stability | High | Moderate | Low |

| Synthetic Yield | 60–75% | 85% | 55% |

Key Research Findings

- The acetamide group in N-(cyclopenta[b]quinolin-9-yl)-acetamide balances AChE inhibition (IC₅₀ ~2 μM) and pharmacokinetic properties, outperforming bulkier analogues like bis-amiridines .

- Piperazine and nitroaryl modifications (e.g., compound 5h) enhance target affinity but introduce metabolic liabilities .

- Structural simplification (removal of acridine or benzothiazole moieties) improves synthetic accessibility and scalability .

Biological Activity

Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- (CAS Number: 125080-93-5) is a novel acetamide derivative that has shown promising pharmacological properties. This article delves into its biological activity, synthesizing available research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O |

| Molecular Weight | 230.305 g/mol |

| IUPAC Name | N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)acetamide |

| InChI Key | LINLPRFIGAAZBW-UHFFFAOYSA-N |

The biological activity of Acetamide derivatives often involves interaction with various molecular targets such as enzymes and receptors. The specific mechanism of action for this compound is still under investigation; however, it is hypothesized to modulate the activity of certain neurotransmitter systems and may exhibit anticancer properties through apoptosis induction in cancer cells.

Pharmacological Activities

1. Anticancer Activity

Recent studies have highlighted the potential of acetamide derivatives in cancer treatment. For instance, a series of acetamide sulfonyl analogs were synthesized and screened for cytotoxicity against various human cancer cell lines (HCT-116, SF268, HT-15, MCF-7, and PC-3). Several compounds exhibited significant anticancer activities with IC50 values indicating effective inhibition of cell proliferation .

2. Anti-inflammatory Properties

Acetamide derivatives have been shown to possess anti-inflammatory effects. In vitro studies demonstrated that certain acetamides could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, derivatives with phenolic groups exhibited IC50 values comparable to standard anti-inflammatory drugs like Celecoxib .

3. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that acetamide derivatives can exert antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

-

Study on Anticancer Activity

- Objective : To evaluate the cytotoxic effects of Acetamide derivatives on breast cancer cells.

- Method : MTT assay was employed to determine cell viability.

- Results : Significant reduction in cell viability was observed in MCF-7 cells treated with the compound at varying concentrations.

-

Study on Anti-inflammatory Effects

- Objective : To assess the inhibition of COX enzymes by acetamide derivatives.

- Method : Enzyme inhibition assays were conducted.

- Results : Certain derivatives demonstrated potent COX-II inhibition with IC50 values lower than traditional NSAIDs.

Q & A

Q. What are the standard synthetic routes for preparing N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide derivatives?

The synthesis typically involves reacting 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine (ipidacrine) with acylating agents. For example, urea derivatives are synthesized via reaction with isocyanates (e.g., 4-methoxyphenyl isocyanate) under anhydrous conditions, yielding biuret analogs with twisted propeller-like conformations . Key parameters include controlling stoichiometry, reaction temperature (e.g., 60–80°C), and purification via column chromatography using silica gel (ethyl acetate/hexane eluent). NMR and X-ray crystallography are critical for confirming regioselectivity and structural integrity .

Q. How can researchers validate the purity and structural identity of ipidacrine derivatives?

Purity (>98%) is assessed via HPLC with UV detection (λ = 254 nm) and corroborated by / NMR spectroscopy . For structural confirmation, single-crystal X-ray diffraction (SCXRD) is preferred. For example, SCXRD data (monoclinic space group Cc) reveal bond lengths (e.g., C–N: 1.340–1.429 Å) and torsional angles (e.g., biuret unit twist: 8.8°), which are critical for understanding conformational dynamics .

Q. What are the primary pharmacological targets of ipidacrine-based compounds?

Ipidacrine derivatives act as reversible acetylcholinesterase (AChE) inhibitors, enhancing cholinergic signaling in Alzheimer’s disease models. They also exhibit activity against butyrylcholinesterase (BuChE), with selectivity modulated by N-functionalization (e.g., thiourea vs. acetamide substituents) . Enzyme inhibition assays (Ellman’s method) using human recombinant AChE/BuChE (IC values in µM range) are standard for profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., urea vs. thiourea linkages) impact cholinesterase inhibition efficacy?

Bis-amiridine derivatives with thiourea spacers (e.g., compounds 5a–g ) show enhanced AChE/BuChE dual inhibition compared to acetamide analogs. For instance, 5c (butane-diyl thiourea linker) exhibits IC = 0.12 µM for AChE, attributed to improved hydrogen bonding with catalytic serine residues. Computational docking (AutoDock Vina) and molecular dynamics simulations are recommended to rationalize structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?

Discrepancies in IC values may arise from assay conditions (e.g., pH, substrate concentration) or enzyme sources (recombinant vs. tissue-extracted). Standardize protocols using recombinant human AChE (Km = 0.5 mM acetylthiocholine) and include positive controls (e.g., donepezil). Cross-validate results via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How do conformational dynamics of ipidacrine derivatives influence crystallographic packing and solubility?

X-ray data reveal that steric strain from 4-methoxyphenyl groups induces propeller-like twisting (24.3°–48.5° out-of-plane), reducing crystallinity but enhancing solubility in polar solvents (e.g., DMSO). For crystallization, use slow evaporation in ethanol/water (7:3 v/v) at 4°C. Differential scanning calorimetry (DSC) can correlate melting points (e.g., 188–201°C) with stability .

Q. What methodologies address low yield in multi-step syntheses of ipidacrine derivatives?

Optimize intermediates: For example, protect the cyclopentaquinoline amine with Boc groups before acylation to prevent side reactions. Use microwave-assisted synthesis (100°C, 30 min) to accelerate urea formation. Yields >80% are achievable for thiourea derivatives (5a–g ) via stepwise purification .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Ipidacrine Derivatives

Q. Table 2. Enzyme Inhibition Profiles of Bis-Amiridine Derivatives

| Compound | Linker Type | AChE IC (µM) | BuChE IC (µM) |

|---|---|---|---|

| 3e | Octane-diyl | 0.15 | 1.20 |

| 5c | Butane-diyl | 0.12 | 0.98 |

| Ipidacrine | None | 2.50 | 10.50 |

| Data sourced from enzymatic assays using Ellman’s method . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.